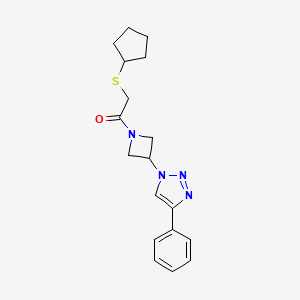

2-(cyclopentylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(cyclopentylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H22N4OS and its molecular weight is 342.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclopentylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone generally begins with a nucleophilic substitution reaction where a triazole ring is introduced into the azetidinone backbone. Cyclopentylthiol is then added through a thiol-ene reaction to complete the synthesis.

Industrial Production Methods: Industrial-scale production of this compound involves optimized conditions such as controlled temperature and pH, and the use of advanced catalysts to increase yield and purity. Typically, flow chemistry techniques are employed to ensure consistent production and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, often facilitated by agents like hydrogen peroxide, resulting in the formation of sulfoxides or sulfones.

Reduction: : It can also undergo reduction, particularly in the presence of reducing agents like lithium aluminum hydride, leading to the reduction of the carbonyl group to an alcohol.

Substitution: : The ethanone group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, dichloromethane solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran solvent.

Substitution: Different halides or nucleophiles under ambient temperature or slightly elevated conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Corresponding substituted ethanones.

Scientific Research Applications: This compound holds promise in several fields due to its unique structure:

Chemistry: : Used as a precursor in the synthesis of more complex molecules.

Biology: : Investigated for its potential binding to specific proteins or enzymes.

Medicine: : Explored for its pharmaceutical properties, possibly as an antimicrobial or anticancer agent.

Industry: : Utilized in the production of specialized polymers or materials with unique properties.

Mechanism of Action: 2-(cyclopentylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone exerts its effects primarily through interactions with cellular proteins and enzymes. Its mechanism of action may involve inhibition or modulation of specific enzymatic pathways. The azetidinone ring and triazole group contribute to its binding affinity and specificity.

Comparison with Similar Compounds: Compared to other similar compounds:

3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propanone: : While structurally similar, the presence of the cyclopentylthio group in our compound introduces additional steric and electronic effects, potentially altering its reactivity and binding properties.

2-(phenylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone: : This compound lacks the cyclopentyl group, which can significantly change its biological activity and industrial applications.

Similar compounds include 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone derivatives with various substitutions on the ethanone backbone.

And there you have it! What's next on your mind?

Activité Biologique

The compound 2-(cyclopentylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a cyclopentylthio group and a triazole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research has indicated that compounds containing triazole rings often exhibit significant biological properties, including:

- Antimicrobial Activity : Triazoles are well-known for their antifungal properties. Studies have shown that related compounds can inhibit fungal growth by interfering with ergosterol synthesis.

- Anticancer Potential : Some derivatives of triazoles have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The presence of the triazole ring may allow the compound to act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : The azetidine moiety might interact with various receptors, influencing cellular signaling pathways.

- Oxidative Stress Reduction : Some studies suggest that similar compounds can modulate oxidative stress responses in cells.

Antimicrobial Activity

A study assessing the antimicrobial properties of triazole derivatives found that compounds similar to this compound exhibited significant antifungal activity against Candida albicans and Aspergillus niger .

Anticancer Activity

In vitro studies demonstrated that the compound could induce apoptosis in human cancer cell lines such as HeLa and MCF7. The mechanism was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

Research indicated that this compound could reduce pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory conditions .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

Propriétés

IUPAC Name |

2-cyclopentylsulfanyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4OS/c23-18(13-24-16-8-4-5-9-16)21-10-15(11-21)22-12-17(19-20-22)14-6-2-1-3-7-14/h1-3,6-7,12,15-16H,4-5,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXAFWUKQQFJFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.